1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylicacid
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Overview
Description
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that features both pyridazine and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid typically involves the reaction of 6-chloropyridazine with a suitable pyrrole derivative. One common method involves the use of 3-chloro-6-hydrazinopyridazine, which reacts with β-ketonitriles under reflux in ethanol to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridazine ring can be substituted with different nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions with alkenes and alkynes to form fused ring systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions include various substituted pyridazines, N-oxides, and fused heterocyclic compounds .
Scientific Research Applications
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Neurochemistry: The compound may play a role in the biosynthesis of neurotransmitters or affect their degradation pathways, offering insights into neurological disorders.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like adenine deaminase, thereby affecting cellular processes. The compound’s structure allows it to interact with various biological pathways, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-yl(phenyl)methanone
- 1-(6-Chloropyridazin-3-yl)pyridinium-3-olate
- 6-Chloropyridazin-3-yl derivatives
Uniqueness
1-(6-Chloropyridazin-3-yl)-4-methyl-1H-pyrrole-3-carboxylic acid is unique due to its combination of pyridazine and pyrrole rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H8ClN3O2 |
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Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-(6-chloropyridazin-3-yl)-4-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C10H8ClN3O2/c1-6-4-14(5-7(6)10(15)16)9-3-2-8(11)12-13-9/h2-5H,1H3,(H,15,16) |
InChI Key |
DHYAIDNDUTYMRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C=C1C(=O)O)C2=NN=C(C=C2)Cl |
Origin of Product |
United States |
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